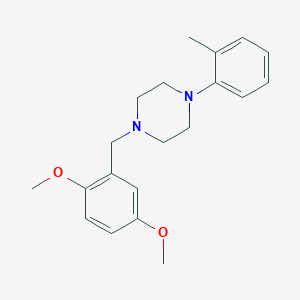![molecular formula C10H9NO6S B5854473 methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
methyl 3-[(2-nitrophenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields. In
Mecanismo De Acción
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate acts as a Michael acceptor in organic synthesis reactions, allowing it to undergo nucleophilic addition reactions with a wide range of nucleophiles. This mechanism of action has been extensively studied and optimized for various reaction conditions, allowing for the efficient synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects:
While methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has not been extensively studied for its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. However, further studies are needed to fully understand the potential effects of this compound on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has several advantages for use in lab experiments, including its high reactivity and ability to undergo a wide range of nucleophilic addition reactions. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, the compound is sensitive to air and moisture, requiring careful handling and storage.
Direcciones Futuras
There are several future directions for research involving methyl 3-[(2-nitrophenyl)sulfonyl]acrylate. One potential area of study is the development of new synthetic methodologies utilizing this compound, such as the preparation of novel materials and bioactive compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicinal chemistry. Finally, the development of new synthetic routes that are more efficient and scalable could have significant implications for the industrial production of this compound and its derivatives.
Métodos De Síntesis
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate can be synthesized through a multi-step process involving the reaction of 2-nitrobenzenesulfonyl chloride with methyl acrylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been widely used in the research community and has been optimized for various conditions to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It is commonly used as a reagent in organic synthesis reactions, such as Michael additions and olefin metathesis, due to its ability to act as an efficient Michael acceptor. Additionally, it has been used in the preparation of various materials, such as polymer brushes and self-assembled monolayers, due to its unique chemical properties.
Propiedades
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S/c1-17-10(12)6-7-18(15,16)9-5-3-2-4-8(9)11(13)14/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSRCEOXBWYESM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(2-nitrophenyl)sulfonyl]prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)

